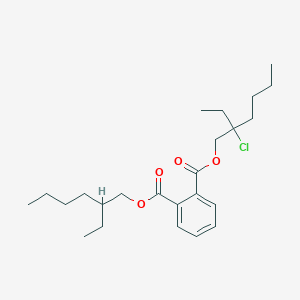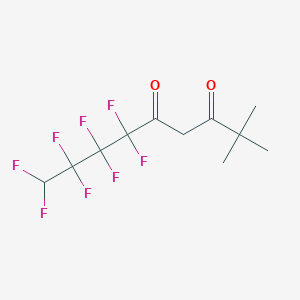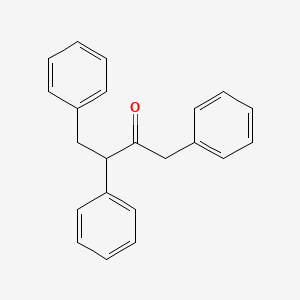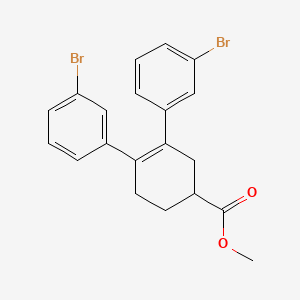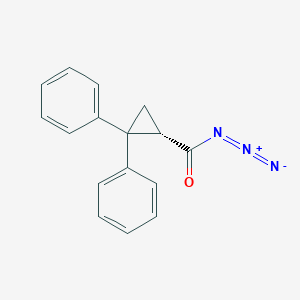
N'-(2-Methoxy-4-nitrophenyl)formohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-Methoxy-4-nitrophenyl)formohydrazide is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a formohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Methoxy-4-nitrophenyl)formohydrazide typically involves the reaction of 2-methoxy-4-nitroaniline with formic acid hydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as nitration, reduction, and condensation to achieve the final compound.
Industrial Production Methods
Industrial production of N’-(2-Methoxy-4-nitrophenyl)formohydrazide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
N’-(2-Methoxy-4-nitrophenyl)formohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of N’-(2-Methoxy-4-nitrophenyl)formohydrazide include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
科学的研究の応用
N’-(2-Methoxy-4-nitrophenyl)formohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N’-(2-Methoxy-4-nitrophenyl)formohydrazide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-(4-Methoxy-2-nitrophenyl)acetamide: Similar in structure but with an acetamide group instead of a formohydrazide group.
2-Methoxy-4-nitrophenyl isothiocyanate: Contains an isothiocyanate group instead of a formohydrazide group.
Uniqueness
N’-(2-Methoxy-4-nitrophenyl)formohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
63402-30-2 |
|---|---|
分子式 |
C8H9N3O4 |
分子量 |
211.17 g/mol |
IUPAC名 |
N-(2-methoxy-4-nitroanilino)formamide |
InChI |
InChI=1S/C8H9N3O4/c1-15-8-4-6(11(13)14)2-3-7(8)10-9-5-12/h2-5,10H,1H3,(H,9,12) |
InChIキー |
UXXLVQZHONBLGE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NNC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



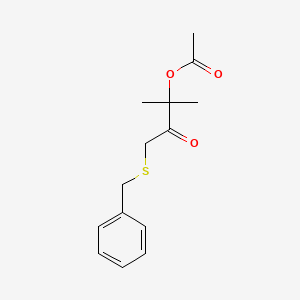
![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)
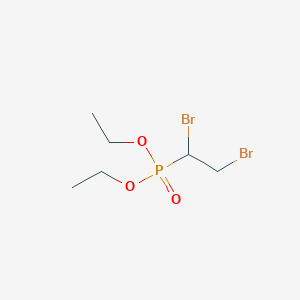


![2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate](/img/structure/B14514788.png)
